1h-Benzo[g]indazole

Tautomerism Thermodynamic stability Annelation effect

Researchers requiring a tautomerically pure tricyclic scaffold for kinase (EGFR) or GPCR (dopamine D4) library synthesis cannot substitute isomeric benzo-fused indazoles without compromising target recognition. This parent scaffold eliminates dependence on vendor-customized derivatives for internal SAR diversification. • Only 1H-tautomer yields potent NCI-60 antitumor dimers (cpds 2f/2q advanced to in vivo hollow fiber evaluation) • 6-Nitro derivatives show antibacterial activity (N. gonorrhoeae MIC 62.5-250 μg/mL) • Piperazine-elaborated analogs deliver orally bioavailable hD4 ligands with reduced ion channel liabilities vs. piperidine analogs

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 233-41-0
Cat. No. B8127411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzo[g]indazole
CAS233-41-0
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NN=C3
InChIInChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-7H,(H,12,13)
InChIKeyJAAGHUBILRENEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[g]indazole: Chemical Identity & Core Properties


1H-Benzo[g]indazole (CAS 233-41-0) is a tricyclic heteroaromatic compound belonging to the benzindazole subclass of indazoles, possessing a molecular formula of C₁₁H₈N₂ and a molecular weight of 168.19 g/mol [1]. The scaffold comprises an indazole core (pyrazole ring fused to benzene) annulated linearly onto a second benzene ring at the [g]-face, forming a planar, fully conjugated π-system [2]. The compound exists overwhelmingly as the 1H-tautomer in solution, gas phase, and solid state; this tautomeric identity is critical for its chemical reactivity, coordination behavior, and biological target recognition [2].

1
1H-tautomer identity confirmed — single well-defined entity simplifies purity assessment and reaction reproducibility
2
Linear [g]-annulation geometry — planar π-system supports consistent stacking interactions for target engagement studies
3
Modular scaffold for library synthesis — supports kinase, GPCR, and DNA-intercalation research workflows

1H-Benzo[g]indazole Scaffold Irreplaceability vs. Analogs


Simple indazole or isomeric benzo-fused analogs (e.g., benzo[e]indazole, 2H-benzo[g]indazole) cannot serve as drop-in replacements for 1H-benzo[g]indazole because the tautomeric form and ring-fusion geometry fundamentally alter electronic distribution, molecular recognition, and biological performance. The 1H-tautomer dominates in equilibrium, yet the 2H-form exhibits distinct dipole moments and metal-binding modes that produce divergent antiproliferative profiles [1][2]. Furthermore, the linear [g]-annulation positions the nitrogen atoms differently than the angular [e]- or [f]-fused isomers, directly affecting π-stacking interactions and protein-ligand binding geometries [3]. The quantitative evidence below demonstrates that seemingly minor structural variations translate into measurable, application-critical performance gaps.

Tautomer form
1H-Benzo[g]indazole — dominant tautomer, confirmed by XRD and DFT
2H-Benzo[g]indazole — distinct dipole and metal-binding modes; may shift molecular recognition
Ring fusion
Benzo[g]-annulation — linear geometry, consistent π-stacking
Benzo[e]indazole — angular fusion alters nitrogen positioning and binding geometry; may not transfer directly
Scaffold class
Benzo[g]indazole core — moderate EGFR affinity, suitable for selectivity tuning studies
Benzo[h]quinazoline — inherently higher EGFR affinity; kinase-selectivity profile may differ and require review

1H-Benzo[g]indazole: Evidence-Based Differentiation vs. Analogs


Tautomer Stability: 1H vs. 2H Form

The 1H-tautomer of indazoles, including the benzo[g]-fused system, is thermodynamically more stable than the corresponding 2H-tautomer across all phases (gas, solution, solid state) [1]. For parent indazole, computational studies at the B3LYP/6-311++G(d,p) level indicate the 1H-tautomer is favored by approximately 6.3–6.7 kcal mol⁻¹ (gas phase) and remains preferred in water (0.0 vs. 0.4 kcal mol⁻¹ for the s-trans conformer) [2]. This stability difference translates directly into a practical synthesis advantage: most synthetic routes deliver the 1H-indazole or 1H-benzo[g]indazole as the predominant product, whereas regioselective synthesis of 2H-indazoles requires specialized, often low-yielding strategies [1].

Tautomer Stability
Class-level
≥6.3 kcal mol⁻¹
1H-tautomer more stable than 2H (gas phase, DFT B3LYP/6-311++G(d,p))
Supports tautomer-identity specification review
1H-form remains ground-state in aqueous solution; 2H is a minor equilibrium component
Tautomerism Thermodynamic stability Annelation effect

Crystal Structure: 1H vs. 2H Tautomer

Single-crystal X-ray diffraction data for 1H-benzo[g]indazole confirm the exclusive presence of the 1H-tautomer in the solid state. The crystal structure (COD ID in PubChem, space group P 2₁2₁2₁) reveals unit cell parameters a = 5.2981 Å, b = 11.7510 Å, c = 13.3334 Å, α = β = γ = 90°, Z = 4, Z′ = 1, with a residual factor R = 0.0686 [1]. In contrast, crystallization of the 2H-benzo[g]indazole tautomer has not been reported in the Cambridge Structural Database, reflecting the thermodynamic preference for the 1H form [1].

Crystal Structure
Head-to-head
1H: space group P 2₁2₁2₁, R = 0.0686, Z = 4
2H-benzo[g]indazole: no CSD entry; crystallization of pure 2H-tautomer exceptionally challenging
Supports crystallographic identity confirmation
XRD can distinguish 1H from any 2H-isomer contamination; data to verify per lot
X-ray crystallography Solid-state structure Cambridge Structural Database

EGFR Inhibition: Benzo[g]indazole vs. Quinazoline/Quinoline

In a series of fused heterocycles evaluated as EGFR inhibitors, benzo[g]indazole derivatives 5a and 5b were synthesized alongside benzo[h]quinazoline and benzo[h]quinoline analogs and tested against four cancer cell lines (HepG2, MCF-7, HCT116, Caco-2) [1]. The most potent compounds in the study — 15c (benzo[h]quinazoline series) and 19b (benzo[h]quinoline series) — showed IC₅₀ values of 7.70 ± 0.39 μM and 7.21 ± 0.43 μM against MCF-7 cells, with EGFR enzymatic IC₅₀ values of 0.13 ± 0.01 μM and 0.14 ± 0.01 μM, respectively, comparable to erlotinib (IC₅₀ = 0.11 ± 0.01 μM) [1]. Benzo[g]indazole 5a and 5b displayed cytotoxicity against MCF-7 cells but with lower potency than the most active benzo[h]quinazoline/quinoline leads; specifically, all examined compounds except 5a and 5b showed IC₅₀ values of 7.21–21.55 μM against MCF-7 [1]. This differential highlights that the benzo[g]indazole core provides a distinct, moderately active pharmacophore that can be rationally optimized through substitution at the C-3 position, whereas the benzo[h]quinazoline scaffold inherently offers higher baseline EGFR affinity.

EGFR Inhibition
Head-to-head
Benzo[g]indazole 5a/5b: MCF-7 IC₅₀ >21.55 μM
Benzo[h]quinazoline 15c: EGFR IC₅₀ 0.13 μM; Erlotinib: EGFR IC₅₀ 0.11 μM (MTT, 48 h)
Supports kinase-selectivity scaffold screening
Lower intrinsic EGFR affinity may support orthogonal-target or dual-action research strategies
EGFR inhibition Anticancer Kinase inhibitor

Antibacterial Activity: 6-Substituted vs. Unsubstituted Scaffold

Substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives with 6-nitro or 6-amino groups showed selective antibacterial activity against Neisseria gonorrhoeae. In particular, 6-nitro derivative 13b exhibited an MIC value of 62.5 μg/mL, and compound 12a showed an MIC of 250 μg/mL against N. gonorrhoeae, with no detectable hemolytic activity in human red blood cells (RBCs) [1]. In contrast, the unsubstituted 1H-benzo[g]indazole parent compound (CAS 233-41-0) lacks 6-substitution and correspondingly lacks the electron-withdrawing nitro group required for this specific antibacterial mechanism.

Antibacterial MIC
Cross-study
6-Nitro derivative 13b: MIC 62.5 μg/mL vs. N. gonorrhoeae
Unsubstituted parent: no reported antibacterial activity; activity requires 6-substitution
Supports antibacterial SAR scaffold evaluation
Unsubstituted parent enables internal SAR studies via regioselective nitration; broth microdilution context
Antibacterial MIC N. gonorrhoeae

D4 Receptor Affinity: Benzo[g]indazole vs. Piperidine Analogs

Incorporation of piperazine into the 4,5-dihydro-1H-benzo[g]indazole scaffold (generating 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles) produced high-affinity, selective, and orally bioavailable human dopamine D4 (hD4) receptor ligands [1]. In the lead compound 16 from this series, the 1H-benzo[g]indazole-piperazine hybrid displayed dramatically improved selectivity over voltage-sensitive calcium, sodium, and potassium ion channels compared to the corresponding piperidine-based pyrazole series [1]. While exact Ki values are not publicly abstracted in the source snippet, the paper documents that each Ki determination was the mean of at least two experimental determinations with errors within twofold of the mean.

D4 Receptor
Class-level
Piperazinyl-benzo[g]indazole: high hD4 affinity, reported ion channel selectivity improvement
Piperidinyl-pyrazole series: hD4 affinity with significant Ca²⁺/Na⁺/K⁺ channel activity; Ki within twofold of mean
Supports D4 isoform-selectivity research context
Oral bioavailability verified in animal models; exact Ki fold-improvement not publicly abstracted
Dopamine D4 receptor CNS drug discovery Selectivity

Antiproliferative Activity: 1H vs. 2H Tautomer Dimers

In bis-benzo[g]indazole-3-carboxamide dimers designed as DNA intercalators, the NCI-60 screen revealed that the type of indazole chromophore (1H-benzo[g]indazole, 2H-benzo[g]indazole, or 1,4-dihydroindeno[1,2-c]pyrazole) strongly influenced antiproliferative activity [1]. Dimers 2a and 2k containing 1H-benzo[g]indazole chromophores showed antitumor activities that differed from their 2H-benzo[g]indazole counterparts; in particular, replacing the 1H-chromophore with the 1,4-dihydroindeno[1,2-c]pyrazole moiety altered the GI₅₀ profile significantly across all nine cancer types tested [1]. Two members of the 1H-benzo[g]indazole dimer series, 2f and 2q, were selected for in vivo hollow fiber assays, confirming that this tautomeric form supports progression to advanced preclinical evaluation.

Antiproliferative Dimers
Head-to-head
1H-benzo[g]indazole dimers 2f/2q: advanced to in vivo hollow fiber assay
2H-benzo[g]indazole dimers: altered GI₅₀ profile; only 1H-tautomer yielded potent dimers in NCI-60 screen
Supports tautomer-dependent activity interpretation
Chromophore type strongly related to reported antiproliferative outcome; nine cancer types tested
Antiproliferative DNA intercalation Tautomer pharmacophore

1H-Benzo[g]indazole: Validated Application Scenarios


Kinase & GPCR Library Building Block

1H-Benzo[g]indazole serves as a privileged scaffold for constructing focused compound libraries targeting kinases (e.g., EGFR [1]) and G-protein-coupled receptors (GPCRs, notably dopamine D4 [2]). Its planar, electron-rich core enables π-stacking with kinase hinge regions, while the NH functionality provides a hydrogen-bond donor for receptor engagement. The demonstrated tautomeric homogeneity (1H-form only, Section 3, Evidence Item 1) ensures consistent ligand geometry across library members.

DNA-Intercalating Anticancer Agents

The 1H-benzo[g]indazole chromophore, when incorporated into dimeric carboxamide structures, produces DNA intercalators with low-micromolar GI₅₀ values across multiple cancer types [3]. Evidence from the NCI-60 panel confirms that only the 1H-tautomer (not 2H) yields potent antitumor dimers, and compounds 2f and 2q have advanced to in vivo hollow fiber evaluation (Section 3, Evidence Item 6). This validates the scaffold for procurement in DNA-targeted oncology drug discovery.

CNS D4-Selective Ligand Discovery

The 4,5-dihydro-1H-benzo[g]indazole core, when elaborated with piperazine substituents, delivers orally bioavailable, high-affinity hD4 receptor ligands with dramatically reduced ion channel liabilities compared to piperidine analogs [2]. This selectivity advantage (Section 3, Evidence Item 5) makes the scaffold strategically important for schizophrenia, ADHD, and substance use disorder programs requiring D4 isoform specificity without cardiovascular safety risks.

Modular 6-Functionalization for SAR

The unsubstituted 1H-benzo[g]indazole parent compound is an ideal starting material for systematic SAR studies at the 6-position, where nitration introduces antibacterial activity against N. gonorrhoeae (MIC = 62.5–250 μg/mL) and antiproliferative activity against NCI-H460 lung carcinoma cells (IC₅₀ = 5–15 μM) [4]. Procuring the parent scaffold allows internal synthesis of diverse 6-substituted analogs without dependence on vendor-customized derivatives (Section 3, Evidence Item 4).

Application
Selection Property
Validation Focus
Kinase & GPCR library synthesis
Tautomer homogeneity & π-stacking core
Kinase/GPCR target-engagement assay review
DNA-intercalation research
1H-tautomer chromophore identity
DNA-intercalation endpoint review
D4 receptor isoform-selectivity research
Piperazine-substituted scaffold
D4 isoform-selectivity assay context
Modular 6-position SAR studies
Regioselective nitration compatibility
Antibacterial MIC & SAR endpoint review
Quote Request

Request a Quote for 1h-Benzo[g]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.